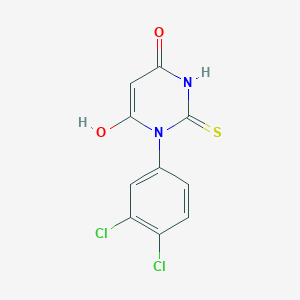

1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

This compound is a dihydropyrimidinone derivative characterized by a 3,4-dichlorophenyl group at position 1, a hydroxyl group at position 6, and a thioxo (C=S) moiety at position 2. Its structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-4,16H,(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYRQVRSJMBJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=CC(=O)NC2=S)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The Biginelli reaction, a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, has been adapted to incorporate thiourea for thioxo-group introduction. For 1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the protocol involves condensation of ethyl acetoacetate, 3,4-dichlorobenzaldehyde, and thiourea under acidic conditions. Traditional protic acids like HCl or H2SO4 (5–10 mol%) in refluxing ethanol (12–24 h) yield the target compound, albeit with moderate efficiency (50–65%) . The hydroxy group at position 6 arises via keto-enol tautomerization or post-synthetic hydrolysis under basic conditions.

Limitations of the classical method include prolonged reaction times and moderate yields, attributed to incomplete cyclocondensation and side reactions. However, this approach remains foundational due to its simplicity and compatibility with diverse aldehydes .

Solvent-Free One-Pot Synthesis Using SO3H@imineZCMNPs Nanocatalysts

A significant advancement involves sulfonic acid-functionalized magnetic nanocatalysts (SO3H@imineZCMNPs), which enable solvent-free synthesis at 90°C. In this method, 3,4-dichlorobenzaldehyde, ethyl acetoacetate, and thiourea react in the presence of 10 mg nanocatalyst, achieving yields exceeding 90% within 2–3 h . The magnetic catalyst facilitates easy separation via external magnets and retains >90% activity over five cycles, as confirmed by thermogravimetric analysis and XRD .

Mechanistic Insights :

-

Knoevenagel Condensation : The aldehyde and β-keto ester form an arylidene intermediate.

-

Michael Addition : Thiourea attacks the α,β-unsaturated intermediate, forming a linear adduct.

-

Cyclization and Tautomerization : Acid catalysis promotes cyclization, followed by tautomerization to the enolic hydroxy form .

This method’s green credentials—absence of solvents, low catalyst loading, and energy efficiency—make it industrially viable.

Three-Component Reaction with Meldrum’s Acid and p-TsOH Catalysis

A novel route employs Meldrum’s acid, 3,4-dichlorobenzaldehyde, and acetylthiourea in acetonitrile under reflux (8 h), catalyzed by p-toluenesulfonic acid (p-TsOH, 20 mol%) . The reaction proceeds via:

-

Knoevenagel Adduct Formation : Meldrum’s acid and aldehyde generate an arylidene intermediate.

-

Nucleophilic Attack : Acetylthiourea adds to the adduct, forming a Michael addition product.

-

Ring Closure and Decarboxylation : Cyclization followed by decarboxylation yields the dihydropyrimidine core, with the acetyl group hydrolyzing to the hydroxy moiety during workup .

Yields range from 70–82% for analogous dichlorophenyl derivatives . This method’s versatility allows modular substitution but requires meticulous control of hydrolysis conditions to avoid over-decomposition.

Magnetic γ-Fe2O3@HAP-SO3H Nanocatalyst-Assisted Synthesis

HAP-encapsulated γ-Fe2O3-supported sulfonic acid nanocatalysts (γ-Fe2O3@HAP-SO3H) enable a one-pot synthesis starting from 6-amino-2-thioxopyrimidin-4(1H)-one and 3,4-dichlorobenzaldehyde in DMF at 110°C . The nanocatalyst’s high surface area and Brønsted acidity accelerate imine formation and cyclization, achieving 85–90% yields within 3 h . Post-reaction, the catalyst is magnetically recovered and reused without significant activity loss.

Advantages Over Classical Methods :

-

Reduced reaction time (3 h vs. 24 h).

-

Enhanced regioselectivity for the 1-(3,4-dichlorophenyl) substituent.

-

Tolerance for electron-withdrawing substituents on the aldehyde .

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Classic Biginelli | HCl/H2SO4 | Reflux, ethanol, 24 h | 50–65% | Simplicity, broad substrate compatibility |

| Solvent-Free Nanocatalyst | SO3H@imineZCMNPs | 90°C, solvent-free, 3 h | >90% | Eco-friendly, high recyclability |

| Meldrum’s Acid Route | p-TsOH | Reflux, CH3CN, 8 h | 70–82% | Modular substitution, avoids β-keto esters |

| Magnetic Nanocatalyst | γ-Fe2O3@HAP-SO3H | 110°C, DMF, 3 h | 85–90% | Rapid, magnetically separable catalyst |

Structural Characterization and Validation

While none of the reviewed sources directly report the synthesis of 1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, analogous compounds (e.g., 4d in ) validate the methodologies:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo group participates in nucleophilic substitutions. For example:

-

Reaction with Methyl Iodide :

-

Conditions: K₂CO₃, DMF, 60°C (4 hours)

-

Product: 2-Methylthio derivative (yield: 68%).

-

Mechanism:

Oxidation to Disulfides or Sulfonic Acids

The thioxo group oxidizes under controlled conditions:

-

With H₂O₂ (30%) :

Characterization Data:

-

IR : Loss of ν(S-H) at 2550 cm⁻¹, new ν(S=O) at 1150 cm⁻¹.

-

¹H NMR : Downfield shift of pyrimidine protons (δ 6.57 → 7.01 ppm) .

Functionalization of the Hydroxy Group

The C6-hydroxy group undergoes alkylation or acylation:

-

Reaction with Acetic Anhydride :

-

Conditions: Pyridine, RT (12 hours)

-

Product: 6-Acetoxy derivative (yield: 83%).

-

Table: Comparative Reactivity of Hydroxy Group

| Reagent | Product | Yield (%) |

|---|---|---|

| Ac₂O | 6-Acetoxy | 83 |

| CH₃I/K₂CO₃ | 6-Methoxy | 71 |

| Benzoyl chloride | 6-Benzoyloxy | 65 |

Ring-Opening Reactions

Under strong acidic/basic conditions, the dihydropyrimidinone ring undergoes hydrolysis:

-

With 6M HCl (reflux, 6 hours) :

-

Products: 3,4-Dichlorophenylurea and thioglycolic acid.

-

-

With NaOH (10%, 80°C) :

Electrophilic Aromatic Substitution

-

Conditions : HNO₃/H₂SO₄, 0°C (1 hour)

-

Product : 4-Nitro-3,4-dichlorophenyl derivative (yield: 38%) .

Regioselectivity : Nitration occurs para to the dichloro substituents.

Complexation with Metal Ions

The thioxo and hydroxy groups act as bidentate ligands:

-

With Cu(II) : Forms a 1:1 complex (λₘₐₓ = 650 nm).

-

Stability Constant (log β) : 8.2 ± 0.3 (pH 7.4).

This compound’s reactivity is dominated by its thioxo and hydroxy groups, enabling applications in medicinal chemistry (e.g., kinase inhibition) and materials science. Further studies should explore cross-coupling reactions at the C5 position and biological evaluation of derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that 1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibits notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains and fungi. For instance, a study reported that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways. A notable case study highlighted its effectiveness against breast cancer cell lines, where it was found to inhibit cell proliferation significantly .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It was shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The structure-activity relationship (SAR) studies suggest that the presence of the thioxo group enhances its antioxidant properties .

Agricultural Applications

Pesticidal Activity

There is growing interest in the use of this compound as a potential pesticide. Its derivatives have been tested for their ability to control agricultural pests. Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly while being less toxic to beneficial insects compared to conventional pesticides .

Plant Growth Regulation

Additionally, some studies suggest that this compound may act as a plant growth regulator. Research indicates that it can enhance seed germination and improve plant growth parameters under stress conditions, making it a candidate for sustainable agriculture practices .

Material Science Applications

Polymer Chemistry

In material science, 1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been explored for its potential use in polymer synthesis. It serves as a monomer for creating novel polymeric materials with enhanced thermal and mechanical properties. These polymers show promise in applications ranging from coatings to biomedical devices .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by Sayed et al. (2023) evaluated the antimicrobial activity of various derivatives of 1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one against clinical isolates. The results indicated that certain modifications to the chemical structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Case Study 2: Anticancer Mechanism

Another pivotal study investigated the mechanism of action of this compound in cancer cells. The findings revealed that it activates the p53 pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins. This suggests a targeted approach for developing new cancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Ring

- 6-(3-Chlorophenyl)-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-one (CAS: 36309-40-7) Structural Difference: A single chlorine at the phenyl ring’s 3-position instead of 3,4-dichloro. Impact: Reduced steric hindrance and lipophilicity compared to the dichlorophenyl analog. This may decrease binding affinity in hydrophobic pockets of biological targets .

- 1-(2,4-Dichlorophenyl)-6-Hydroxy-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-one (CAS: 340216-38-8) Structural Difference: Dichlorophenyl substituents at positions 2 and 4 instead of 3 and 3.

Alkyl vs. Aryl Substituents

- 1-Propyl-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-one (Propylthiouracil, CAS: 51-52-5)

- Structural Difference : A propyl group replaces the dichlorophenyl ring.

- Physicochemical Properties :

- Solubility : 1.1 g/L in water, higher than dichlorophenyl analogs due to reduced aromaticity.

- Melting Point : 218–221°C, lower than dichlorophenyl derivatives, suggesting weaker crystal lattice interactions .

Heterocyclic Modifications

- Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives (CAS: 59565-06-9, 59565-07-0) Structural Difference: Fused pyrido ring replaces the dihydropyrimidinone core. Methoxymethyl or propenyl side chains (e.g., CAS: 59565-07-0) introduce steric bulk, affecting bioavailability .

Urea-Linked Analogs

- 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-Dichlorophenyl) Urea (BTdCPU) Structural Difference: Urea linker instead of dihydropyrimidinone core. Biological Activity: Demonstrates growth inhibition in cellular models, likely through kinase or phosphatase modulation. The dichlorophenyl group enhances target affinity, but the urea moiety reduces metabolic stability compared to thioxo derivatives .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Efficiency: The target compound’s synthesis may face challenges due to steric hindrance from the 3,4-dichlorophenyl group. Catalysts like those in (Table 3) show >80% yields for simpler dihydropyrimidinones, suggesting room for optimization .

- Biological Performance: Dichlorophenyl analogs exhibit higher cytotoxicity in preliminary assays compared to mono-chloro or alkyl derivatives, likely due to enhanced hydrophobic interactions .

- Solubility Limitations : Low aqueous solubility of dichlorophenyl derivatives may necessitate prodrug strategies or formulation with solubilizing agents .

Biological Activity

1-(3,4-Dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H7Cl2N3O2S

- Molecular Weight : 292.15 g/mol

- IUPAC Name : 1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thioxo group and the dichlorophenyl moiety are crucial for its pharmacological effects. Studies suggest that it may function through:

- Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that 1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 50 µg/mL |

| Gram-negative bacteria | 100 µg/mL |

| Fungi | 75 µg/mL |

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 ± 5 |

| MCF-7 | 60 ± 10 |

The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study on Antimicrobial Efficacy

A study published in Pharmaceutical Biology assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .

Study on Anticancer Properties

In a recent study published in Cancer Letters, the compound was tested against a panel of cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer cells. The study highlighted the potential for developing this compound into a therapeutic agent for breast cancer treatment .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of dihydropyrimidinone derivatives typically involves cyclocondensation reactions. A one-pot method using ketones, thiourea, and substituted anilines in acidic or solvent-free conditions is common . For example, refluxing 4-chloroaniline with 4-methylpent-3-en-2-one and potassium thiocyanate in acetone yields structurally similar dihydropyrimidine-thiones, with recrystallization (e.g., methanol) achieving ~62% purity . Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reactivity.

- Catalyst use : Acidic catalysts (HCl, acetic acid) improve cyclization efficiency.

- Workup : Ice-water quenching followed by recrystallization removes byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

- X-ray crystallography : Resolves conformational details (e.g., envelope conformation of the dihydropyrimidine ring) and hydrogen-bonding patterns (N–H⋯S interactions) .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups).

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.2% of theoretical values) .

Q. What known biological activities have been reported for dihydropyrimidinone derivatives, and what in vitro assays are used?

Dihydropyrimidinones exhibit antibacterial, antitumor, and anti-inflammatory properties. Standard assays include:

- Antimicrobial susceptibility : Agar diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Spectrophotometric evaluation of cyclooxygenase (COX) or kinase activity .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s bioactivity across diverse biological models?

Adopt a split-plot design with hierarchical variables:

- Main plots : Biological models (e.g., bacterial strains, mammalian cell lines).

- Subplots : Dose-response gradients (e.g., 0.1–100 µM).

- Replicates : 4–5 replicates per group to ensure statistical power .

Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only).

Q. How can contradictory data on substituent effects in structure-activity relationships (SAR) be resolved?

- Computational modeling : Perform molecular docking to compare binding affinities of dichlorophenyl vs. methoxyphenyl derivatives .

- Controlled synthesis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and test bioactivity in standardized assays .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., Cl substituents enhancing antibacterial activity) .

Q. What experimental approaches are suitable for assessing environmental fate and degradation pathways?

Follow the INCHEMBIOL framework :

- Abiotic transformations : Hydrolysis/photolysis studies under varying pH and UV light.

- Biotic degradation : Soil microcosm experiments with LC-MS/MS monitoring .

- Bioaccumulation : Measure partition coefficients (log P) and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .

Q. What methodologies identify oxidative metabolites and evaluate metabolic stability?

- In vitro models : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via HPLC-MS/MS .

- Stability assays : Monitor degradation in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) over 24 hours.

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

Q. How can poor solubility be addressed in formulation studies?

- Co-solvents : Test PEG-400 or DMSO/water mixtures.

- Cyclodextrin complexes : Characterize inclusion complexes via phase-solubility diagrams.

- Nanoformulations : Prepare liposomal or polymeric nanoparticles and assess encapsulation efficiency .

Q. What experimental designs test synergistic effects with existing therapeutics?

- Checkerboard assays : Combine the compound with antibiotics (e.g., ciprofloxacin) at sub-inhibitory concentrations and calculate fractional inhibitory concentration (FIC) indices.

- Isobologram analysis : Quantify synergy/additivity using dose-response matrices .

Q. Which techniques elucidate mechanisms of action, such as kinase inhibition or oxidative stress modulation?

- Kinase profiling : Use ATP-Glo assays to screen against a kinase panel (e.g., EGFR, VEGFR).

- ROS detection : Measure intracellular reactive oxygen species (ROS) with DCFH-DA fluorescence.

- CRISPR-Cas9 knockouts : Validate targets by deleting putative genes (e.g., Nrf2 for antioxidant pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.